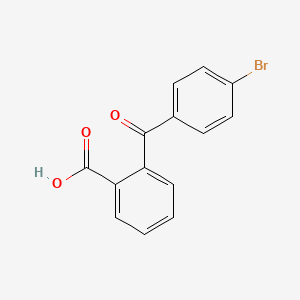

2-(4-Bromobenzoyl)benzoic acid

Description

Structural Classification within Benzoylbenzoic Acid Derivatives

2-(4-Bromobenzoyl)benzoic acid belongs to the family of benzoylbenzoic acid derivatives. Its core structure consists of a benzoic acid moiety where a benzoyl group is attached to the carbon atom at the 2-position. lookchem.com The defining characteristic of this particular derivative is the presence of a bromine atom at the 4-position (para position) of the benzoyl ring. ontosight.ai This ortho-substituted benzoic acid framework, combined with the halogenated benzoyl group, dictates its chemical behavior and physical properties.

The spatial arrangement of the two aromatic rings, connected by a ketone functional group, allows for a degree of conformational flexibility. This can influence its crystalline structure and its interactions with other molecules. The presence of both a carboxylic acid group and a ketone provides multiple sites for chemical reactions, making it a versatile intermediate in organic synthesis.

Rationale for Research Focus on Halogenated Benzoyl Compounds

The inclusion of a halogen atom, in this case, bromine, in the benzoyl ring is a key driver for the research interest in this compound. Halogenation of organic molecules can significantly alter their physical, chemical, and biological properties. The bromine atom in this compound exerts a strong electron-withdrawing inductive effect, which influences the reactivity of the aromatic ring and the adjacent carbonyl group.

This modification can enhance the compound's interaction with biological targets, a principle often exploited in drug design. ontosight.ai For instance, halogenated benzoyl residues have been investigated for their potential antiviral activities, with studies suggesting they may play a crucial role in inhibiting viral replication. nih.govhkmj.org Furthermore, the presence of bromine introduces the possibility of forming halogen bonds, a type of non-covalent interaction that can be utilized in crystal engineering and the design of new materials with specific packing structures. researchgate.net The study of halogenated benzoyl compounds, therefore, opens avenues for developing novel pharmaceuticals and functional materials. nih.govresearchgate.net

Evolution of Synthetic and Mechanistic Understanding of this compound

The primary and well-established method for synthesizing this compound is through the Friedel-Crafts acylation reaction. This typically involves the reaction of phthalic anhydride (B1165640) with bromobenzene (B47551) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. google.com The reaction proceeds by the formation of an acylium ion from phthalic anhydride, which then attacks the electron-rich bromobenzene ring. The regioselectivity of this electrophilic aromatic substitution leads to the desired ortho-substituted product.

Over the years, research has focused on optimizing the reaction conditions to improve the yield and purity of this compound. google.com Mechanistic studies have delved into the intricacies of the Friedel-Crafts reaction, including the role of the catalyst and the nature of the intermediates formed. nih.gov Furthermore, the reactivity of the carboxylic acid and ketone functionalities has been explored. For example, the carboxylic acid group can undergo esterification or be converted to an acid chloride, while the ketone can be a site for nucleophilic attack. libretexts.org These reactions pave the way for the synthesis of a wide array of derivatives. For instance, this compound is a key precursor in the synthesis of 2-bromoanthraquinone. google.com

Current Research Frontiers and Unexplored Domains Pertaining to this compound

Current research continues to build upon the foundational knowledge of this compound. A significant area of exploration is its use as an intermediate in the synthesis of more complex molecules with potential biological activity. lookchem.com Researchers are designing and synthesizing novel derivatives by modifying its structure to enhance specific properties, such as cytotoxicity against cancer cells. biosynth.com

The potential of halogenated compounds to act as inhibitors of enzymes like thymidylate synthase is an active area of investigation. nih.gov Furthermore, the ability of the bromine atom to participate in halogen bonding is being explored for the rational design of organic-inorganic hybrid materials with unique solid-state structures and properties. researchgate.net

Unexplored domains include a deeper investigation into the conformational dynamics of the molecule and how they influence its reactivity and biological interactions. The full spectrum of its potential as a precursor for various heterocyclic compounds remains to be charted. Moreover, while its use in the synthesis of dyes and pharmaceuticals is acknowledged, the development of more efficient and environmentally benign synthetic routes remains a persistent goal. lookchem.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H9BrO3 | nih.gov |

| Molecular Weight | 305.12 g/mol | nih.gov |

| Melting Point | 167-168 °C | echemi.comechemi.com |

| Boiling Point | 482.7 °C at 760 mmHg | echemi.comechemi.com |

| Density | 1.554 g/cm³ | echemi.comechemi.com |

| XLogP3 | 3.2 | nih.gov |

Synonyms for this compound

| Synonym | Reference |

| o-(p-Bromobenzoyl)benzoic acid | ontosight.ai |

| Benzoic acid, 2-(4-bromobenzoyl)- | echemi.com |

| NSC 82294 | echemi.com |

| CHEMBL198745 | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONNFIAFWRSPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292404 | |

| Record name | 2-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2159-40-2 | |

| Record name | 2-(4-Bromobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2159-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 82294 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002159402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2159-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromobenzoyl Benzoic Acid and Its Precursors

Direct Synthetic Routes to 2-(4-Bromobenzoyl)benzoic Acid

The direct formation of this compound is predominantly achieved through electrophilic aromatic substitution reactions.

The most prominent and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene (B47551) with phthalic anhydride (B1165640). tcd.iebeilstein-journals.org This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. khanacademy.orgnih.gov

The reaction mechanism involves the activation of phthalic anhydride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion intermediate. tcd.ie This electrophile is then attacked by the electron-rich aromatic ring of bromobenzene. The bromine atom is a deactivating but ortho-, para-directing group; thus, the acylation occurs at the position para to the bromine atom, leading to the desired product, this compound.

The reaction is traditionally carried out using a stoichiometric amount of the Lewis acid catalyst, as it complexes with the product. dissertationtopic.net Various solvents can be used, including dichlorobenzene or nitrobenzene, or the reaction can be performed using excess bromobenzene as the solvent. patsnap.com Upon completion, the reaction mixture is typically hydrolyzed to decompose the catalyst-product complex and isolate the keto-acid. zenodo.org While AlCl₃ is the conventional catalyst, research has explored more environmentally benign alternatives such as ionic liquids and solid acid catalysts like zeolites to facilitate the reaction. dissertationtopic.netresearchgate.net

| Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Dichlorobenzene / Bromobenzene | 15-20°C | Traditional and most common method. zenodo.orggoogle.com |

| Chloroaluminate Ionic Liquid | Ionic Liquid | 30°C | Offers an alternative to traditional Lewis acids. dissertationtopic.net |

| Hβ Zeolite | Benzene (as a model) | 130°C | Represents a heterogeneous, reusable catalyst system. researchgate.net |

While Friedel-Crafts acylation is the primary route, other pathways can be envisaged for the synthesis of related benzoylbenzoic acids. For instance, the oxidation of a precursor molecule, such as 2-(4-bromobenzyl)benzoic acid, could theoretically yield the desired product, although this is less common. Another potential route involves the use of organometallic reagents. However, for the specific synthesis of this compound, the Friedel-Crafts reaction remains the most direct and well-documented method in the chemical literature.

Preparation of Key Intermediates Bearing the 4-Bromobenzoyl Moiety

The 4-bromobenzoyl group is a key structural feature in several important chemical intermediates. Their synthesis often begins with 4-bromobenzoic acid or its derivatives.

This compound, an amide derivative, can be synthesized by the acylation of 2-aminobenzoic acid (anthranilic acid) with a reactive derivative of 4-bromobenzoic acid. A standard laboratory procedure involves the reaction of 2-aminobenzoic acid with 4-bromobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction. nih.gov This method is a common strategy for forming amide bonds from aminobenzoic acids and aromatic acyl halides. researchgate.net

The synthesis of molecules containing the 7-(4-bromobenzoyl) scaffold is relevant for accessing various derivatives. A related compound, 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one, is a known cyclic metabolite of Bromfenac. chemicalbook.comhsppharma.com A patented method describes the preparation of this indolin-2-one derivative through a multi-step process. google.com This process involves the halogenation of a 7-(4-bromobenzoyl)indole precursor to form a 3,3-dihalo intermediate, followed by a reduction reaction using agents like zinc powder in acetic acid to yield the final 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. google.com Further oxidation of the methylene group at the 3-position of this indolin-2-one could potentially yield the target 7-(4-bromobenzoyl)indoline-2,3-dione (an isatin derivative), a common transformation in indole chemistry.

The synthesis of N-methyl-4-bromobenzohydroxamic acid involves the formation of a hydroxamic acid functional group. This is generally accomplished by reacting an activated form of 4-bromobenzoic acid, such as its acid chloride (4-bromobenzoyl chloride) or an ester (e.g., methyl 4-bromobenzoate), with N-methylhydroxylamine. The reaction of the acid chloride with N-methylhydroxylamine, often in a basic medium to scavenge the HCl byproduct, provides a direct route to the desired N-methyl hydroxamic acid. This is a standard and reliable method for the preparation of a wide range of hydroxamic acids.

Formation of 4-Bromobenzoyl Halides for Subsequent Acylation Reactions

The synthesis of this compound and its derivatives often proceeds via a Friedel-Crafts acylation reaction, which requires an activated acylating agent. The most common precursors for this step are 4-bromobenzoyl halides, particularly 4-bromobenzoyl chloride. These reactive intermediates are typically prepared from 4-bromobenzoic acid using various halogenating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). prepchem.commasterorganicchemistry.comchemistrysteps.com The choice of reagent can depend on the desired purity, reaction scale, and the sensitivity of other functional groups present on the substrate.

Thionyl Chloride (SOCl₂): This reagent is widely used for converting carboxylic acids to acyl chlorides. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.org The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed, driving the reaction to completion. masterorganicchemistry.com This method is efficient for producing benzamides from benzoic acid precursors in a solvent-free environment. researchgate.net

Oxalyl Chloride ((COCl)₂): Often preferred for smaller-scale reactions, oxalyl chloride is a milder reagent than thionyl chloride and tends to produce cleaner reactions with fewer side products. wikipedia.org Its byproducts (CO, CO₂, HCl) are also gaseous. wikipedia.org However, it is more expensive than thionyl chloride. wikipedia.org

Phosphorus Pentachloride (PCl₅): This is another effective reagent for this conversion. A mixture of 4-bromobenzoic acid and PCl₅ is warmed, and the resulting 4-bromobenzoyl chloride can be distilled under reduced pressure, yielding a high purity product. prepchem.com One documented procedure reports a 92% yield for this reaction. prepchem.com

The general reaction for the formation of 4-bromobenzoyl chloride is depicted below:

Table 1: Comparison of Reagents for 4-Bromobenzoyl Chloride Synthesis

| Reagent | Formula | Key Advantages | Common Byproducts | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Cost-effective, gaseous byproducts simplify purification. | SO₂, HCl | masterorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | Milder conditions, clean reactions, gaseous byproducts. | CO, CO₂, HCl | wikipedia.org |

Advanced Synthetic Approaches to this compound Scaffolds

Beyond traditional Friedel-Crafts reactions, modern synthetic chemistry offers more sophisticated and versatile methods for constructing the benzophenone (B1666685) core. These advanced approaches often rely on transition-metal catalysis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)–C(sp²) bonds, which are central to the structure of this compound. The two most prominent methods in this category are the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is one of the most versatile methods for synthesizing biaryl systems. sandiego.edu It involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide (such as an aryl bromide) in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the reagents. sandiego.edunih.gov

For the synthesis of a this compound scaffold, this could involve coupling a suitably protected 2-bromobenzoic acid derivative with 4-bromophenylboronic acid, or vice versa. The reaction has been successfully used to synthesize a variety of biaryl derivatives, demonstrating its utility in creating complex molecular architectures. nih.govnih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Palladium Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | Pd(OAc)₂, Pd(OH)₂, Pd(dppf)Cl₂ |

| Organohalide | One of the coupling partners, provides one aryl unit. | 4-Bromotoluene, Aryl Bromides |

| Organoboron Reagent | The second coupling partner, provides the other aryl unit. | Phenylboronic Acid |

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base. wikipedia.org While traditionally used to form substituted alkenes, variations of the Heck reaction, such as the reductive Heck reaction, can be used to form C(sp²)–C(sp³) bonds and can be adapted for constructing diaryl systems. nih.govnih.gov The reaction is a powerful tool for the direct attachment of olefinic groups to aromatic rings. nih.gov The choice of base and solvent is crucial to direct the reaction towards the desired product and avoid the formation of side products. researchgate.net

A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. uchicago.edu This approach avoids the need for pre-functionalized starting materials (like organohalides or organoboron compounds), making syntheses more atom- and step-economical. acs.org

For systems related to this compound, transition-metal-catalyzed C-H activation has emerged as a powerful strategy. researchgate.net The carboxylic acid group can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the ortho position. nih.gov This allows for the selective introduction of various functional groups. While direct C-H benzoylation is challenging, related transformations demonstrate the potential of this strategy. For instance, iridium-catalyzed C-H activation has been used for the late-stage amination of benzoic acids, showcasing the high selectivity achievable with this method. nih.gov Similarly, rhodium and ruthenium catalysts have been employed for various C-H functionalization reactions on benzoic acid scaffolds. acs.org

The application of C-H functionalization to directly synthesize benzophenone derivatives is an active area of research. These methods could potentially streamline the synthesis of this compound analogues by directly coupling a benzoic acid derivative with a brominated aromatic partner, bypassing the need for separate precursor synthesis.

Challenges in Regioselective and Chemoselective Synthesis of this compound Analogues

The synthesis of specifically substituted analogues of this compound presents significant challenges in controlling regioselectivity and chemoselectivity.

Regioselectivity:

Controlling the position of substitution on the aromatic rings is a primary challenge. In Friedel-Crafts acylation, the existing substituents on the benzoic acid ring direct the incoming acyl group. The carboxylic acid group is a meta-director. However, if other activating or deactivating groups are present, mixtures of isomers can be formed, complicating purification and reducing the yield of the desired product. For instance, in para-substituted benzoic acids, functionalization can lead to inseparable mixtures of mono- and difunctionalized products. nih.gov

In palladium-catalyzed cross-coupling reactions, regioselectivity is generally controlled by the position of the halide and boron functionalities. However, in C-H functionalization strategies, achieving selectivity can be difficult if multiple C-H bonds are similarly reactive. While directing groups like the carboxylic acid can provide excellent ortho-selectivity, functionalizing other positions (meta or para) remains a significant hurdle.

Chemoselectivity:

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The synthesis of this compound analogues often involves substrates with multiple reactive sites. For example, a molecule might contain a carboxylic acid, a bromine atom, and other sensitive groups like hydroxyl or amino functions.

A significant challenge is to perform a specific reaction (e.g., a Suzuki coupling at the C-Br bond) without affecting the carboxylic acid group or other functionalities. The Suzuki reaction's tolerance for various functional groups is a major advantage in this context. sandiego.edu However, reaction conditions such as the choice of base, solvent, and temperature must be carefully optimized to prevent unwanted side reactions, such as esterification of the carboxylic acid or reaction at other sensitive sites. Similarly, when preparing the acyl chloride, harsh reagents like thionyl chloride could potentially react with other sensitive groups if present, necessitating the use of milder conditions or protecting group strategies.

Chemical Reactivity and Derivatization Strategies of 2 4 Bromobenzoyl Benzoic Acid

Transformations at the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile handle for derivatization, readily participating in esterification, amide bond formation, and cyclization reactions.

The carboxylic acid group of 2-(4-bromobenzoyl)benzoic acid can be converted into esters through various standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, transesterification of a simple ester, like a methyl or ethyl ester, can be employed to introduce more complex alkoxy groups. researchgate.net The synthesis of benzoic acid esters can also be achieved using tin(II) compounds as catalysts, which facilitate the reaction between benzoic acid and alcohols, with the water of reaction being removed by distillation. google.com

The formation of an anhydride (B1165640) from this compound can be accomplished through several routes. Reaction with a dehydrating agent, such as acetic anhydride, can yield a mixed anhydride or the symmetric p-bromobenzoic anhydride under appropriate conditions. orgsyn.org Another laboratory-scale method involves the reaction of the corresponding acid chloride (2-(4-bromobenzoyl)benzoyl chloride) with the sodium salt of the carboxylic acid or with the carboxylic acid itself. orgsyn.org Symmetrical anhydrides like para-bromobenzoic acid anhydride are known compounds. nih.gov

The carboxylic acid functionality can be readily converted to an amide bond through reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, often achieved by converting it to an acid chloride or by using a coupling reagent.

A notable derivatization, particularly for brominated benzoic acids, is the synthesis of N-acylureas. This is frequently accomplished by reacting the carboxylic acid with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide. ias.ac.inresearchgate.net The reaction of 4-bromobenzoic acid with DCC in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) yields 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. nih.govnih.gov The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then undergo an intramolecular O-to-N acyl migration to produce the stable N-acylurea. ias.ac.innih.gov This reaction proceeds smoothly under mild conditions and provides the N-acylurea derivatives in high yields. researchgate.net

| Carbodiimide Reagent | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) | 4-(Dimethylamino)pyridine (DMAP) | 78% | nih.gov |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Chloroform (CHCl3) | 4-(Dimethylamino)pyridine (DMAP) | Not specified | nih.gov |

| N,N'-Diisopropylcarbodiimide | Water (H2O) | None | High | ias.ac.in |

2-Aroylbenzoic acids, such as this compound, are keto-acids that can exist in equilibrium with a cyclic tautomer known as a lactol. This lactol is a 3-hydroxy-3-substituted phthalide. The position of this equilibrium is influenced by factors such as solvent and temperature.

Further reduction of the ketone functional group in this compound to a secondary alcohol, followed by acid-catalyzed dehydration, leads to the formation of 3-(4-bromophenyl)phthalide. This cyclization is a common transformation for 2-aroylbenzoic acids. researchgate.net More advanced catalytic methods, such as rhodium-catalyzed cascade cyclizations, can also be used to synthesize phthalide structures from benzoic acids and alkenes, showcasing a modern approach to forming these bicyclic lactones. researchgate.net

Modifications of the Bromine Atom on the Benzoyl Ring

The bromine atom on the benzoyl ring serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

The bromine atom of this compound and its derivatives is well-suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is a powerful method for forming biaryl structures. wikipedia.orgorganic-chemistry.org This reaction is widely used for coupling aryl bromides with various aryl and heteroaryl boronic acids. rsc.orgrsc.org

Derivatives of 4-bromobenzoic acid are effective substrates in Suzuki couplings. For instance, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, synthesized from 4-bromobenzoic acid, readily participates in Suzuki reactions with a variety of aryl and heteroaryl boronic acids. nih.gov These reactions are typically catalyzed by a palladium complex in the presence of a base and are tolerant of a wide range of functional groups. This allows for the direct installation of new aryl or heteroaryl moieties at the 4-position of the benzoyl ring, providing a modular route to a diverse library of compounds.

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 76% |

| 4-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 75% |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 72% |

| Naphthalen-1-ylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 68% |

| Thiophen-2-ylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 65% |

Direct nucleophilic displacement of the bromine atom on the benzoyl ring via a nucleophilic aromatic substitution (SNAr) mechanism is challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). wikipedia.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by the nucleophile. libretexts.org

In this compound, the benzoyl group's carbonyl is located para to the bromine atom. The carbonyl group is electron-withdrawing and can provide some stabilization for the Meisenheimer intermediate through resonance. However, its activating effect is significantly weaker than that of a nitro group. Consequently, forcing the SNAr reaction to occur would likely require harsh conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles (e.g., alkoxides or amides). youtube.com Under such conditions, other reaction pathways, including the benzyne mechanism via elimination-addition, might also become competitive, potentially leading to a mixture of products. masterorganicchemistry.com

Diversification through Condensation and Ring-Closure Reactions

The structural framework of this compound offers a versatile platform for the synthesis of a variety of heterocyclic derivatives through condensation and ring-closure reactions. The presence of both a carboxylic acid and a ketone functional group allows for a range of chemical transformations, leading to the formation of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Benzoxazinone and Quinazolinone Derivatives from Related Precursors

While direct synthesis from this compound is not extensively documented, its structural motifs are key components in the synthesis of benzoxazinone and quinazolinone derivatives. These syntheses typically proceed through precursors like appropriately substituted anthranilic acids. The conversion of this compound to an amino-substituted derivative would provide a direct pathway to these heterocyclic systems.

Benzoxazinones are bicyclic compounds that can be synthesized from anthranilic acids and acid chlorides. In a hypothetical pathway, the introduction of an amino group ortho to the carboxylic acid of this compound would yield a suitable precursor. This precursor could then undergo intramolecular cyclization upon reaction with a dehydrating agent to form the benzoxazinone ring.

Quinazolinones are another important class of nitrogen-containing heterocycles. Their synthesis often involves the reaction of an anthranilic acid derivative with an amide or anilide. For instance, N-acetyl anthranilic acid can be cyclized with p-aminobenzoic acid to yield a quinazolinone derivative. By analogy, a suitably functionalized derivative of this compound could serve as a starting material for the construction of quinazolinone scaffolds.

A general approach to quinazolinone synthesis involves the following steps:

Acetylation of an anthranilic acid derivative.

Cyclization with an appropriate amine in the presence of a condensing agent like phosphorus pentoxide.

The resulting quinazolinone structure can be further modified at various positions to generate a library of compounds with diverse biological activities.

Table 1: General Synthetic Strategies for Benzoxazinone and Quinazolinone Derivatives

| Heterocycle | Precursor | Key Reaction | Reagents |

| Benzoxazinone | Anthranilic Acid | Intramolecular Cyclization | Acid Chloride, Dehydrating Agent |

| Quinazolinone | N-Acetylanthranilic Acid | Condensation/Cyclization | Amine, P₂O₅ |

Formation of Pyrazole (B372694) Derivatives

Pyrazole moieties are prevalent in many biologically active compounds. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While a direct one-step synthesis from this compound is not standard, the molecule can be envisioned as a precursor to a suitable 1,3-dicarbonyl equivalent.

A plausible synthetic route would involve the conversion of the carboxylic acid group of this compound into an ester, followed by a Claisen condensation with a suitable ketone to generate the 1,3-dicarbonyl functionality. This intermediate could then be reacted with a hydrazine, such as phenylhydrazine or a substituted hydrazine, to yield the corresponding pyrazole derivative through cyclocondensation.

In silico studies have been conducted on the design of pyrazole derivatives from p-bromo benzoic acid, suggesting the feasibility of incorporating the bromobenzoyl moiety into a pyrazole ring system. These computational approaches help in identifying promising target molecules for synthesis. For instance, the synthesis of 1-(4-bromobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives has been explored computationally, indicating a synthetic interest in this class of compounds.

Table 2: Key Steps in a Hypothetical Synthesis of Pyrazole Derivatives from this compound

| Step | Transformation | Reactants | Product |

| 1 | Esterification | This compound, Alcohol, Acid catalyst | 2-(4-Bromobenzoyl)benzoate ester |

| 2 | Claisen Condensation | Ester from Step 1, Ketone, Strong base | 1,3-Dicarbonyl intermediate |

| 3 | Cyclocondensation | 1,3-Dicarbonyl intermediate, Hydrazine derivative | Pyrazole derivative |

Generation of Thioureido Phenyl Derivatives

The carboxylic acid functionality of this compound is a key handle for the synthesis of various derivatives, including thioureido phenyl compounds. The synthesis of these derivatives typically proceeds through an activated form of the carboxylic acid, such as an acid chloride.

The general synthetic pathway involves the following steps:

Conversion of this compound to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the acid chloride with a thiocyanate salt, such as ammonium thiocyanate, to form an isothiocyanate intermediate.

Finally, the reaction of the isothiocyanate with an appropriate amine, such as a substituted aniline, yields the target thioureido phenyl derivative.

This strategy has been successfully employed to synthesize a variety of N-benzoyl-N'-phenylthiourea derivatives. For example, the reaction of a benzoyl isothiocyanate with various anilines in refluxing acetone can produce the desired thioureido compounds in good yields. This approach allows for the introduction of diverse substituents on the phenyl ring of the thiourea moiety, enabling the fine-tuning of the molecule's properties. One specific example is the synthesis of 4-[3-(4-Bromobenzoyl)thioureido]benzoic acid, which was obtained in a 60% yield as yellow crystals. nih.gov

Table 3: Synthesis of a Thioureido Phenyl Derivative

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| This compound | SOCl₂ | 2-(4-Bromobenzoyl)benzoyl chloride | NH₄SCN | 2-(4-Bromobenzoyl)benzoyl isothiocyanate |

| 2-(4-Bromobenzoyl)benzoyl isothiocyanate | Substituted Aniline | - | - | N-[2-(4-Bromobenzoyl)benzoyl]-N'-(substituted phenyl)thiourea |

Investigating Tautomeric Equilibria (Keto-Acid and Lactol Forms) in Benzoylbenzoic Acids

2-Benzoylbenzoic acid and its derivatives, including this compound, can exist in a tautomeric equilibrium between an open-chain keto-acid form and a cyclic lactol form. This phenomenon is an example of ring-chain tautomerism.

The keto-acid form is characterized by the presence of a distinct ketone and a carboxylic acid functional group. In the lactol form , the carboxylic acid proton has added to the carbonyl oxygen, and the carboxylic acid oxygen has formed a bond with the carbonyl carbon, resulting in a cyclic hemiacetal, which is also a lactone alcohol (lactol).

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic and steric effects of substituents on the aromatic rings. In solution, there is typically a dynamic equilibrium between the two tautomers. Different solvents can stabilize one form over the other through hydrogen bonding and other intermolecular interactions. For many simple 2-benzoylbenzoic acids, the equilibrium tends to favor the keto form.

The study of this tautomerism is crucial as the two forms have different chemical reactivities and physical properties. For example, the lactol form may exhibit different spectroscopic signatures and may react differently with certain reagents compared to the open-chain keto-acid form. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable tools for studying this equilibrium and determining the relative proportions of the two tautomers under various conditions.

Table 4: Characteristics of Tautomeric Forms of this compound

| Tautomeric Form | Key Functional Groups | Structural Feature |

| Keto-Acid | Ketone, Carboxylic Acid | Open-chain |

| Lactol | Hydroxyl, Cyclic Ether (Lactone) | Cyclic hemiacetal |

Spectroscopic Characterization and Structural Analysis of 2 4 Bromobenzoyl Benzoic Acid and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detection of Hydrogen Bonding and Conformational Changes via IR

Infrared (IR) spectroscopy is a powerful tool for investigating the presence and nature of hydrogen bonding in 2-(4-bromobenzoyl)benzoic acid. The carboxylic acid group in this molecule is a prime site for both intramolecular and intermolecular hydrogen bonding, which significantly influences its vibrational frequencies.

The most characteristic absorption band for the carboxylic acid group is the broad O-H stretching vibration, which typically appears in the region of 3300 to 2500 cm⁻¹ url.edu. The considerable breadth of this peak is a direct consequence of hydrogen bonding interactions url.edu. In the solid state or in non-polar solvents, this compound is expected to form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid moieties of two molecules. This dimerization leads to a significant broadening and a shift to lower wavenumbers of the O-H stretching band.

Another key vibrational mode is the carbonyl (C=O) stretching frequency. For aromatic carboxylic acids like benzoic acid, this peak is typically observed between 1710 and 1680 cm⁻¹ nih.gov. The position of this band is sensitive to the electronic environment and hydrogen bonding. Conjugation with the aromatic ring in this compound already lowers the C=O frequency compared to saturated carboxylic acids nih.gov. Intermolecular hydrogen bonding in the dimeric form further decreases this frequency due to the weakening of the C=O double bond.

Conformational changes, such as the rotation around the C-C bond connecting the benzoyl and benzoic acid rings, can also be probed by IR spectroscopy. Different conformers may exhibit subtle shifts in their characteristic vibrational frequencies, particularly those of the carbonyl groups and the aromatic C-H bending modes. However, at room temperature, the rapid interconversion between conformers might result in averaged, broad peaks. Low-temperature matrix isolation IR spectroscopy could be employed to trap and study individual conformers .

Table 1: Typical IR Absorption Bands for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad peak, indicative of hydrogen bonding. |

| Aromatic C-H | Stretching | 3100 - 3000 | Sharp peaks. |

| Benzoyl C=O | Stretching | ~1660 | Position influenced by conjugation and substitution. |

| Carboxylic Acid C=O | Stretching | 1710 - 1680 | Lowered by conjugation and hydrogen bonding. |

| Aromatic C=C | Stretching | 1600, 1585, 1450 | Characteristic of the benzene rings. |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Strong absorption. |

| Carboxylic Acid O-H | Bending (out-of-plane) | ~920 | Broad peak. |

| C-Br | Stretching | 680 - 515 | In the fingerprint region. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the observation of the intact molecular ion researchgate.net. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be the most prominent peak. The high resolution of ESI-MS allows for the accurate determination of the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation of the [M-H]⁻ ion can be induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). A likely fragmentation pathway would involve the loss of a neutral CO₂ molecule (44 Da) from the carboxylate group, a common fragmentation for deprotonated benzoic acids researchgate.net.

For GC-MS analysis, this compound would likely require derivatization, for instance, by esterification of the carboxylic acid group, to increase its volatility. In electron ionization (EI) mode, the molecular ion peak (M⁺˙) would be observed, again with the characteristic bromine isotopic signature.

The fragmentation pattern in EI-MS is typically more extensive than in ESI-MS. For a derivative like the methyl ester of this compound, key fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in the formation of a stable acylium ion.

Cleavage of the C-C bond between the two rings: This would lead to the formation of benzoyl and bromobenzoyl cation fragments.

Loss of CO: A common fragmentation pathway for aromatic ketones.

Loss of Br: Fragmentation of the bromophenyl ring.

The "ortho effect" is a phenomenon observed in the mass spectra of ortho-substituted benzoic acids, where interactions between the adjacent substituents can lead to unique fragmentation pathways, such as the loss of water or an alcohol from the molecular ion nist.gov. This could be a distinguishing feature in the mass spectrum of this compound and its derivatives.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound (under EI)

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Description |

| 306/308 | [C₁₄H₉BrO₃]⁺˙ | Molecular Ion |

| 289/291 | [C₁₄H₈BrO₂]⁺ | Loss of OH |

| 261/263 | [C₁₃H₈BrO₂]⁺ | Loss of COOH |

| 183/185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The this compound molecule contains two aromatic rings and two carbonyl groups, which constitute a large conjugated system.

Similar to benzoic acid and other benzophenone (B1666685) derivatives, this compound is expected to exhibit strong absorption bands in the UV region nih.govresearchgate.net. Benzoic acid typically shows two main absorption bands, often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm) rsc.org. These bands are attributed to π → π* electronic transitions within the benzene ring and the conjugated system.

The presence of the bromobenzoyl group as a substituent on the benzoic acid ring will influence the position and intensity of these absorption bands. The bromine atom, being an auxochrome, can cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths. The extended conjugation provided by the benzoyl group will also contribute to a red shift and an increase in the molar absorptivity (hyperchromic effect) compared to benzoic acid alone.

The electronic transitions in benzophenone derivatives are also of interest. Benzophenone itself exhibits a strong π → π* transition around 250 nm and a weaker, symmetry-forbidden n → π* transition at longer wavelengths (around 330-340 nm) . The n → π* transition involves the non-bonding electrons of the carbonyl oxygen. In this compound, similar transitions are expected, although their energies will be modified by the substitution pattern.

The pH of the solution can also significantly affect the UV-Vis spectrum. Deprotonation of the carboxylic acid to form the carboxylate anion can alter the electronic structure of the molecule, leading to shifts in the absorption maxima spcmc.ac.in.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Band | Approximate λₘₐₓ (nm) | Type of Transition |

| B-band | ~240 - 260 | π → π |

| C-band | ~280 - 300 | π → π |

| n → π* band | ~330 - 350 | n → π* |

Computational Chemistry and Mechanistic Studies of 2 4 Bromobenzoyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) has emerged as a preeminent computational tool for investigating the electronic characteristics of molecular systems with a favorable balance of accuracy and computational cost. Through DFT calculations, a detailed understanding of the geometry, orbital energies, and charge distribution of 2-(4-Bromobenzoyl)benzoic acid can be achieved.

The first step in any DFT study is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For this compound, this process involves adjusting bond lengths, bond angles, and dihedral angles until a stable geometry is reached.

The optimized structure would reveal the spatial arrangement of the two phenyl rings relative to each other, influenced by the central carbonyl and carboxylic acid groups. The dihedral angle between the brominated phenyl ring and the benzoic acid moiety is a key parameter, determining the extent of electronic communication between the two aromatic systems. Steric hindrance between the ortho-substituents on the two rings can lead to a non-planar conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values from DFT calculations on similar aromatic ketones and carboxylic acids. Actual values would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Parameter | Predicted Value |

|---|---|

| C=O (carbonyl) bond length | ~1.22 Å |

| C-O (carboxylic acid) bond length | ~1.35 Å |

| C=O (carboxylic acid) bond length | ~1.21 Å |

| C-Br bond length | ~1.91 Å |

| Dihedral Angle (Br-Ph-CO-Ph) | 45-60° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic rings, particularly the bromophenyl moiety due to the electron-donating character of the bromine atom's lone pairs through resonance. The LUMO, on the other hand, is anticipated to be centered on the electron-withdrawing carbonyl group and the carboxylic acid moiety, extending into the phenyl rings.

A smaller HOMO-LUMO gap would suggest that the molecule is more reactive and can be more easily excited. This analysis is vital for understanding the molecule's behavior in chemical reactions and its potential applications in materials science.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: These are representative values and would be determined from a specific DFT calculation.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, while regions of positive electrostatic potential (typically colored blue) denote electron-deficient areas.

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the carbonyl and carboxylic acid groups, making them susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, indicating its acidic nature. The aromatic rings would show a more neutral potential, with some polarization due to the substituents.

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to assign the signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivative of the energy with respect to the atomic coordinates. The predicted IR spectrum would show characteristic peaks for the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the various C-H and C-C vibrations of the aromatic rings.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: These are representative values. Calculated frequencies are often scaled to better match experimental data.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (ketone) | 1660-1680 |

| C=O stretch (carboxylic acid) | 1700-1720 |

| C-Br stretch | 500-600 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in unraveling the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

The formation of this compound typically occurs through a Friedel-Crafts acylation reaction. Computational studies of this mechanism can provide a detailed picture of the reaction pathway. The reaction generally proceeds through the formation of a highly reactive acylium ion intermediate, which then attacks the aromatic ring. DFT calculations can model the formation of the acylium ion from the acyl chloride and a Lewis acid catalyst, followed by the electrophilic aromatic substitution step, including the formation of the sigma complex (Wheland intermediate) and the final deprotonation to restore aromaticity.

Conversely, deacylation mechanisms, which would involve the cleavage of the bond between the carbonyl carbon and the phenyl ring, can also be investigated. Computationally, this could be modeled by exploring potential reaction coordinates, such as the approach of a nucleophile or the protonation of the carbonyl oxygen to facilitate bond breaking. The calculation of the potential energy surface for such a process would reveal the energy barriers involved and the structure of any intermediates or transition states.

Study of Intramolecular Rearrangements (e.g., O-acylisourea to N-acyl urea)

The study of intramolecular rearrangements is crucial for understanding reaction mechanisms and preventing the formation of undesirable byproducts in chemical syntheses. One such significant transformation is the O-to-N acyl migration, particularly the rearrangement of an O-acylisourea intermediate to a more stable N-acylurea. This rearrangement is a known event in reactions involving carboxylic acids and carbodiimides, which are common peptide coupling agents. ias.ac.inresearchgate.net

Computational and synthetic studies on derivatives of 4-bromobenzoic acid provide valuable insights into this process. When 4-bromobenzoic acid reacts with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), it forms a highly reactive O-acylisourea intermediate. nih.gov This intermediate is susceptible to an intramolecular rearrangement, yielding the thermodynamically more stable N-acylurea. nih.govresearchgate.net

The proposed mechanism for this rearrangement involves the following steps:

Formation of the O-acylisourea intermediate : The carboxylic acid adds to one of the double bonds of the carbodiimide.

Intramolecular Acyl Migration : The acyl group migrates from the oxygen atom to one of the nitrogen atoms of the isourea core. This O-to-N acyl shift is often irreversible and leads to the stable N-acylurea product. ias.ac.in

A study on the reaction of 4-bromobenzoic acid with DCC reported the formation of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea through this exact intramolecular rearrangement of the O-acylisourea intermediate. nih.gov Density Functional Theory (DFT) calculations have been employed to examine the electronic structure of the resulting N-acylurea and its subsequent derivatives, providing a deeper understanding of their stability and spectroscopic properties. nih.gov These computational approaches are essential for elucidating the energy profiles and transition states of such rearrangement reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Analogue Design (focusing on chemical features)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools in medicinal chemistry for designing new, more potent analogues of a lead compound. nih.gov These methods establish a mathematical relationship between the chemical structure of a compound and its biological activity, focusing on key chemical features that govern molecular interactions.

QSAR Studies:

QSAR studies on compounds structurally related to this compound, such as benzoylaminobenzoic acid derivatives, have identified several chemical features critical for their biological activity. For a series of benzoylaminobenzoic acid derivatives acting as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), the following features were found to be important nih.gov:

| Feature | Impact on Inhibitory Activity |

| Hydrophobicity | Increase |

| Molar Refractivity | Increase |

| Aromaticity | Increase |

| Presence of -OH group | Increase |

| Presence of heteroatoms (N, O, S) at R1 position | Decrease |

These findings suggest that for designing analogues of this compound, increasing lipophilicity and molecular volume, while carefully considering the placement of hydrogen-bonding groups, could enhance biological efficacy. nih.gov Similarly, studies on other benzoic acid derivatives have shown that the position of substituents like hydroxyl groups significantly influences their inhibitory activity against enzymes such as α-amylase, primarily through hydrogen bonding and hydrophobic interactions. mdpi.com

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. mdpi.comnih.gov This model then serves as a 3D query for screening large compound databases to find new molecules with the desired activity. plos.org

For the design of analogues based on a brominated benzoic acid scaffold, a pharmacophore model would typically be developed based on the structures of known active compounds or the binding site of the target protein. plos.org The key features would likely include:

An aromatic ring from the benzoyl group.

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic feature (the bromophenyl group).

A hydrogen bond donor/acceptor (the carboxylic acid group).

Computational studies on pyrazole (B372694) derivatives synthesized from p-bromo benzoic acid demonstrate the practical application of these principles. In these studies, in silico tools are used to calculate molecular descriptors and assess drug-likeness based on criteria such as Lipinski's rule of five, guiding the selection of candidates for synthesis. researchgate.net

| Molecular Descriptor | Importance in Analogue Design |

| LogP (Lipophilicity) | Affects absorption and distribution |

| Molecular Weight | Influences diffusion and bioavailability |

| Number of H-bond donors/acceptors | Governs binding affinity and specificity |

| Polar Surface Area | Impacts membrane permeability |

By integrating QSAR and pharmacophore modeling, researchers can rationally design novel analogues of this compound with optimized chemical features for improved biological activity. mdpi.com

Advanced Research Applications of 2 4 Bromobenzoyl Benzoic Acid Scaffolds

Role as a Chemical Intermediate in Complex Organic Synthesis

The structural characteristics of 2-(4-bromobenzoyl)benzoic acid make it a valuable starting material in multi-step organic synthesis. Its ability to be transformed into various complex molecules underscores its importance as a versatile building block.

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, is a significant area of organic chemistry due to their widespread presence in bioactive molecules. The this compound scaffold is a precursor for creating such structures.

Quinazolines : Quinazolines and their derivatives are a class of fused heterocyclic compounds that are of great interest in medicinal chemistry. researchgate.net The synthesis of quinazolines often involves the reaction of 2-aminobenzophenones with a source of ammonia. organic-chemistry.org The this compound structure is analogous to a 2-benzoylbenzoic acid, which can be converted into a 2-aminobenzophenone (B122507) derivative, thus serving as a key intermediate for the quinazoline (B50416) core. Various synthetic methods, including microwave-assisted reactions and the use of different catalysts, have been developed to efficiently produce quinazoline derivatives from appropriate precursors. openmedicinalchemistryjournal.comnih.gov

Pyrazoles : Pyrazole (B372694) is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. pharmacyjournal.in Derivatives of pyrazole are known to possess a wide range of pharmacological activities. nih.gov The synthesis of pyrazole derivatives can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com The 4-bromobenzoyl moiety of the title compound is a key component in the synthesis of certain pyrazole derivatives. For instance, p-bromo benzoic acid can be converted to 4-bromo benzohydrazide, a crucial reactant that, when combined with substituted acetophenones and cyclized using reagents like the Vilsmeier-Haack reagent, yields 1-(4-bromobenzoyl)-3-(4-substitutedphenyl)-1H-pyrazole-4-carbaldehyde derivatives. pharmacyjournal.inallsubjectjournal.com

Derivatives of benzoic acid are commonly utilized in the development of liquid crystal (LC) materials. nih.gov Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals, making them useful in display technologies. researchgate.net The ability of benzoic acid derivatives to form ordered structures through intermolecular hydrogen bonding is key to their application in this field. nih.gov The rigid core provided by the aromatic rings and the hydrogen-bonding capability of the carboxylic acid group in structures like this compound make them suitable precursors for designing molecules that exhibit liquid crystalline phases (mesophases). researchgate.netresearchgate.net By modifying the alkyl chain length on related alkanoyloxy benzoic acids, researchers can tune the mesomorphic properties and observe different liquid crystalline phases, such as nematic and smectic phases. nih.govresearchgate.net

Exploration of Biological Activities for Fundamental Chemical Biology Research

The this compound scaffold has been instrumental in fundamental chemical biology research, providing a basis for designing molecules to probe various biological processes and mechanisms of action at the molecular level.

The search for new antimicrobial agents is critical due to rising antibiotic resistance. mdpi.com Benzoic acid derivatives have been explored for their antimicrobial potential. mdpi.com A significant mechanism of action for some benzoyl benzoic acid derivatives is the inhibition of bacterial RNA polymerase (RNAP). nih.govpolyu.edu.hk RNAP is an essential enzyme for bacterial survival, as it is responsible for transcribing DNA into RNA. patsnap.com

Derivatives based on the benzoyl benzoic acid scaffold have been shown to inhibit the formation of the RNAP holoenzyme, which occurs when the core RNAP enzyme binds to a sigma (σ) factor. nih.gov This inhibition prevents the initiation of transcription. Research has identified that these compounds can mimic the sigma factor at its primary binding site on the RNAP β' clamp helix (CH) domain. nih.govnih.gov The carboxylic acid group of the benzoic acid moiety is believed to form critical ionic interactions with arginine residues in this binding site. polyu.edu.hk Structure-activity relationship (SAR) studies have shown that modifications, such as adding electron-withdrawing groups to the benzoic acid ring, can significantly improve antimicrobial activity against various bacterial strains. nih.govpolyu.edu.hk

| Compound Derivative | Substituent on Benzoic Acid Ring | MIC (μg/mL) vs S. aureus ATCC 25923 | MIC (μg/mL) vs S. aureus ATCC 29213 |

|---|---|---|---|

| 8a | None | 16 | 16 |

| 8b | 5-Chloro | 2 | 2 |

| 8c | 5-Bromo | 2 | 2 |

| 8e | 5-Trifluoromethyl | 1 | 1 |

| 8f | 4-Chloro | 4 | 2 |

Data sourced from scientific literature on bacterial RNA polymerase inhibitors. nih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of medications, but their use can be associated with side effects. mdpi.com Research into new anti-inflammatory and analgesic agents is ongoing, with benzoic acid derivatives being a subject of interest. nih.govgoogle.com Studies on derivatives provide insight into the molecular mechanisms that confer these properties.

The anti-inflammatory and analgesic activities of many NSAIDs stem from their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins, key mediators of inflammation and pain. mdpi.com Research on compounds structurally related to this compound has focused on developing new NSAIDs with improved safety profiles. mdpi.com For example, studies on certain benzoic acid derivatives have demonstrated potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils, which are key events in the inflammatory response. nih.gov In-silico studies have also been used to analyze the binding affinity of benzoic acid derivatives with the COX-2 receptor, helping to guide the design of more effective and potentially safer anti-inflammatory agents. mdpi.com

| Compound | Dose (mg/kg) | Time After Carrageenan Injection | Edema Inhibition (%) |

|---|---|---|---|

| Metabolite 1 | 25 | 1 h | 48.9 |

| Metabolite 1 | 25 | 3 h | 57.1 |

| Metabolite 1 | 125 | 1 h | 57.8 |

| Metabolite 1 | 125 | 3 h | 63.1 |

| Diclofenac (Reference) | 25 | 1 h | 51.1 |

| Diclofenac (Reference) | 25 | 3 h | 60.0 |

Data adapted from an in-vivo study on carrageenan-induced paw edema in rats. mdpi.com

The development of novel anticancer agents is a primary goal of medicinal chemistry. The this compound scaffold itself has been noted as a potent cytotoxic agent that inhibits the growth of cancer cells by binding to amines and forming Schiff bases, which can interfere with the synthesis of DNA, RNA, and protein. biosynth.com Furthermore, this structural framework is present in various compounds designed and synthesized to exhibit antitumor activity. nih.govnih.gov

Research has explored how derivatives can be designed to interact with specific cancer-related targets. For example, related thio-benzodiazepine compounds have been developed as inhibitors of the p53-MDM2 protein-protein interaction, a key pathway in cancer progression. nih.gov The cytotoxic activity of derivatives is often evaluated against a panel of human cancer cell lines. Studies on N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from benzoic acid precursors, have shown varying levels of cytotoxicity against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines. mdpi.com These investigations help establish structure-activity relationships, guiding the synthesis of new compounds with enhanced potency and selectivity. mdpi.commdpi.com

| Compound | Compound Type | A-549 (Lung) | MDA-MB-231 (Breast) | PC-3 (Prostate) |

|---|---|---|---|---|

| 1d | Hydrazone | 49.79 | 31.49 | >300 |

| 1e | Hydrazone | 13.39 | >300 | >300 |

| 2l | Oxadiazole | 36.26 | 22.73 | 38.42 |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on the cytotoxic activity of N-acyl hydrazone and 1,3,4-oxadiazole derivatives. mdpi.com

Carbonic Anhydrase Enzyme Inhibition Studies with Derivatives

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis. The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of disorders such as glaucoma, epilepsy, and certain types of cancer. The benzophenone (B1666685) scaffold, a core component of this compound, has been identified as a promising framework for the design of novel carbonic anhydrase inhibitors.

While direct studies on the carbonic anhydrase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of benzophenone-containing compounds has shown significant potential. Researchers have explored the structure-activity relationships of various benzophenone derivatives, demonstrating that modifications to the aromatic rings can modulate both the potency and isoform selectivity of inhibition. The presence of a halogen, such as the bromine atom in this compound, is a common feature in many potent enzyme inhibitors, as it can influence the compound's electronic properties and its ability to interact with the enzyme's active site.

The general structure of this compound offers several points for chemical modification to create a library of derivatives for screening against various carbonic anhydrase isoforms. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the bromine atom can be replaced or supplemented with other substituents. These modifications would allow for a systematic investigation into how different chemical features impact the inhibitory activity. Such studies are crucial for the rational design of new and more effective carbonic anhydrase inhibitors with improved therapeutic profiles.

Table 1: Potential Areas of Investigation for this compound Derivatives as Carbonic Anhydrase Inhibitors

| Area of Investigation | Rationale | Potential Impact |

|---|---|---|

| Synthesis of Amide and Ester Derivatives | Modification of the carboxylic acid group can alter solubility, cell permeability, and binding interactions with the enzyme. | Development of inhibitors with improved pharmacokinetic properties. |

| Exploration of Halogen Substituents | The nature and position of halogen atoms can significantly influence inhibitory potency and selectivity. | Identification of key structural features for potent and isoform-selective inhibition. |

| Introduction of Sulfonamide Moieties | The sulfonamide group is a well-established zinc-binding group in many clinically used carbonic anhydrase inhibitors. | Creation of hybrid molecules with potentially high affinity for the zinc ion in the enzyme's active site. |

| Computational Docking Studies | In silico modeling can predict the binding modes of derivatives within the active sites of different CA isoforms. | Guidance for the rational design of new derivatives with enhanced inhibitory activity. |

Q & A

Q. What are the common synthetic routes for 2-(4-bromobenzoyl)benzoic acid?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where 4-bromobenzoyl chloride reacts with benzoic acid derivatives. A stepwise approach includes:

Acylation : Reacting 4-bromobenzoyl chloride with a benzoic acid precursor (e.g., phthalic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C .

Hydrolysis : Treating the intermediate with aqueous acid (e.g., HCl) to yield the final product.

Purification : Recrystallization using ethanol or methanol to achieve >95% purity.

Q. Key Considerations :

- Monitor reaction exothermicity to avoid side products.

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

Q. How is this compound characterized in research settings?

Methodological Answer: Characterization involves:

Spectroscopy :

- ¹H/¹³C NMR : The bromine atom (Br) and benzoyl group (C=O) produce distinct deshielding effects. For example, the aromatic protons adjacent to Br appear as doublets at δ 7.6–8.2 ppm .

- IR : Strong C=O stretching (~1680 cm⁻¹) and O-H (carboxylic acid) bands (~2500–3000 cm⁻¹) .

X-ray Crystallography : Determines molecular packing and hydrogen-bonding patterns. SHELX software is commonly used for refinement .

Melting Point : Reported as 192–194°C; deviations indicate impurities or polymorphs .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: While direct safety data for this compound is limited, analogous brominated benzoic acids (e.g., 4-bromobenzoic acid) recommend:

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point data across studies?

Methodological Answer: Discrepancies often arise from:

- Purity : Impurities lower melting points. Recrystallize using a solvent gradient (e.g., ethanol/water).

- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Experimental Conditions : Standardize heating rates (1–2°C/min) and sample preparation (e.g., finely ground crystals) .

Q. What role does crystallography play in confirming the structure of this compound?

Methodological Answer: X-ray crystallography:

Data Collection : High-resolution (≤1.0 Å) data ensures accurate electron density maps.

Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks. Key metrics include R-factor (<5%) and goodness-of-fit (~1.0) .

Validation : Compare bond lengths/angles with similar structures (e.g., C=O: ~1.21 Å; C-Br: ~1.89 Å) .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

Methodological Answer: Challenges :

- Exothermic Reactions : Larger batches risk thermal runaway.

- Purification : Column chromatography becomes impractical at scale.

Q. Solutions :

- Process Optimization : Use controlled cooling (e.g., jacketed reactors) and incremental reagent addition.

- Alternative Purification : Switch to fractional crystallization or pH-dependent solubility (e.g., acidify to precipitate product) .

Q. How is this compound used in biochemical assays?

Methodological Answer: The compound serves as:

Protein-Protein Interaction Probe : Modify its carboxyl group to link with fluorescent tags or affinity resins (e.g., NHS-ester conjugation) for pull-down assays .

Enzyme Inhibitor Studies : Test inhibition kinetics (IC₅₀) against target enzymes (e.g., kinases) via spectrophotometric assays.

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 250°C; store at room temperature (20–25°C) .

- Light Sensitivity : Degrades under UV exposure; use amber glass vials.

- Moisture : Hygroscopic; store in a desiccator with silica gel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products